3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide
Description
3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide is a coumarin-thiazole hybrid compound. The core structure consists of a coumarin moiety (a 2H-chromen-2-one scaffold) fused with a 2-amino-1,3-thiazole ring. The hydrobromide salt enhances solubility and stability, making it suitable for pharmacological studies.
Key structural features include:
- Coumarin backbone: Aromatic and planar, enabling π-π stacking interactions.
- Thiazole ring: Contributes to hydrogen bonding via the amino group (-NH₂) and sulfur atom.
- Hydrobromide counterion: Improves crystallinity and bioavailability.
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)chromen-2-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S.BrH/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15;/h1-6H,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYHFAUYAFLEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610035 | |
| Record name | 3-(2-Amino-1,3-thiazol-4-yl)-2H-1-benzopyran-2-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61636-28-0 | |
| Record name | 3-(2-Amino-1,3-thiazol-4-yl)-2H-1-benzopyran-2-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pechmann Cyclization for Coumarin Formation
The coumarin scaffold is typically synthesized via Pechmann condensation, a classic method involving the reaction of phenols with β-keto esters in acidic conditions. For derivatives bearing substituents at the 3-position, bromomethyl coumarins serve as key intermediates. For example, 4-bromomethyl coumarin derivatives are prepared by treating hydroxy-substituted acetophenones with concentrated sulfuric acid at 0°C for 12 hours. These intermediates enable subsequent nucleophilic substitutions to introduce heterocyclic moieties like thiazoles.
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Reactant: Resorcinol (1 eq) and ethyl acetoacetate (1.2 eq) in concentrated H₂SO₄ at 0°C.
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Reaction Time: 12 hours.
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Product Isolation: Neutralization with ice-water, filtration, and recrystallization from ethanol.
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Bromination: Treatment with PBr₃ in dry dichloromethane yields 3-bromomethyl coumarin.
Thiazole Ring Construction via Hantzsch-Type Reactions
The 2-amino-1,3-thiazole moiety is introduced via cyclocondensation between α-halo ketones and thiourea. For 3-(2-amino-1,3-thiazol-4-yl) substitution, coumarin-bearing α-bromo acetyl groups react with thiourea in refluxing ethanol.
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 6–8 hours |
| Catalyst | None (thermal activation) |
| Yield | 60–75% |
Mechanistic Insights:
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Nucleophilic Attack: Thiourea attacks the α-carbon of the bromoacetyl group.
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Cyclization: Intramolecular dehydration forms the thiazole ring.
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Amination: The exocyclic amine is stabilized via protonation in acidic media.
Hydrobromide Salt Formation
Acid Hydrolysis and Salt Precipitation
The free base 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one is treated with 48% hydrobromic acid (HBr) to form the hydrobromide salt. This step simultaneously protonates the amino group and replaces counterions from prior synthetic steps.
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Reactant: Free base (1 eq) dissolved in 48% HBr.
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Reaction Conditions: Reflux at 120°C for 8 hours.
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Workup: Concentration under reduced pressure, followed by cooling to 5°C to precipitate the hydrobromide salt.
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Purification: Recrystallization from ethanol-water (1:1).
Critical Parameters:
| Factor | Impact on Yield/Purity |
|---|---|
| HBr Concentration | ≥48% ensures complete protonation |
| Temperature | Excess heat causes decomposition |
| Cooling Rate | Slow cooling enhances crystal purity |
Analytical Validation and Characterization
Spectroscopic Confirmation
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δ 6.58 (s, 1H, C3-H of coumarin)
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δ 7.65–7.97 (m, 6H, aromatic protons)
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δ 8.51 (bs, 3H, NH₃⁺)
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3434 (N–H stretch), 1696 (C=O lactone), 1689 (C=O acid)
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EI-MS: m/z 325.18 [M+H]⁺ (matches molecular formula C₁₂H₉BrN₂O₂S)
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Pechmann + Hantzsch | High regioselectivity | Multi-step, time-intensive | 60–75 |
| Direct Coupling | Fewer steps | Requires specialized ligands | 40–55 |
| Microwave-Assisted | Rapid reaction times | High equipment cost | 70–85 |
Microwave Optimization: Recent advances report 85% yield using microwave irradiation (150°C, 30 min) for the cyclocondensation step.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one exhibit significant antimicrobial properties. For example, studies indicate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
1.3 Enzyme Inhibition
This compound acts as an inhibitor for several enzymes relevant in disease pathology, including certain kinases involved in cancer progression. Its ability to selectively target these enzymes makes it a candidate for developing new therapeutic agents .
Materials Science
2.1 Fluorescent Probes
The unique structural features of this compound allow it to function as a fluorescent probe. It has been utilized in sensing applications where it can detect metal ions such as copper(II) in solution through fluorescence enhancement. This property is particularly useful in environmental monitoring and biological assays .
2.2 Polymer Composites
In materials science, derivatives of this compound have been incorporated into polymer matrices to enhance their mechanical and thermal properties. The thiazole moiety contributes to improved stability and performance under various conditions, making these composites suitable for applications in coatings and packaging materials .
Analytical Chemistry
3.1 Chromatographic Techniques
The compound has been employed as a standard reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties facilitate accurate quantification and identification in complex mixtures, which is crucial for quality control in pharmaceutical formulations .
3.2 Spectroscopic Applications
FTIR (Fourier Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) techniques have utilized this compound to study molecular interactions and conformational changes in various environments. The spectral data obtained from these analyses provide insights into the chemical behavior and stability of the compound under different conditions .
Mechanism of Action
The mechanism of action of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chromenone moiety may also contribute to the compound’s biological effects by interacting with cellular pathways. Together, these interactions can lead to various pharmacological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The physicochemical properties of coumarin-thiazole derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
Spectroscopic and Crystallographic Comparisons
Spectroscopic Data :
- IR Spectra :
- ¹H NMR :
Crystallographic Data :
Key Observations :
- Halogenated derivatives (e.g., bromo in ) form robust hydrogen-bonded networks (N–H···N, C–H···O), enhancing crystal stability.
Biological Activity
3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
- Molecular Formula : C12H8N2O2S
- Molecular Weight : 244.27 g/mol
- Synonyms : 3-(2-amino-thiazol-4-yl)-chromen-2-one, 3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with coumarin compounds. Various methods have been reported, including the use of bromoacetyl coumarins and thiazole derivatives under reflux conditions in solvents such as ethanol .
Acetylcholinesterase Inhibition
One of the most significant biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with a coumarin-thiazole structure have shown promising AChE inhibitory activity. For instance, derivatives similar to 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects .
Antioxidant Activity
Research indicates that thiazole-coumarin derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Study 1: Alzheimer’s Disease Models
In a study involving animal models of Alzheimer’s disease, administration of thiazole-coumarin derivatives led to improved cognitive function and reduced AChE activity. The results suggest potential therapeutic applications for these compounds in managing Alzheimer's symptoms .
Case Study 2: Antioxidant Efficacy
In vitro assays measuring the radical scavenging capacity of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one showed significant reductions in reactive oxygen species (ROS) levels. This activity was comparable to established antioxidants, highlighting its potential for use in oxidative stress-related conditions .
Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one hydrobromide, and how can reaction conditions be optimized for high yield?
- Methodology : The compound is synthesized via a multi-step process:
Coumarin precursor synthesis : React salicylaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-acetyl-2H-chromen-2-one .
Bromination : Treat the acetylated coumarin with bromine to yield 3-(bromoacetyl)-2H-chromen-2-one .
Thiazole cyclization : React the brominated intermediate with thiourea derivatives under ethanol reflux to form the thiazole ring . Hydrobromide salt formation typically involves acidification with HBr .
- Optimization : Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., using ethanol/water mixtures). Adjust molar ratios (e.g., 1:1 for thiourea derivatives) and reaction time (24–48 hours) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Techniques :
- FTIR : Identify N–H (3311–3588 cm⁻¹), C=O (1669–1761 cm⁻¹), and C=N (1550–1598 cm⁻¹) stretches .
- ¹H NMR : Key signals include aromatic protons (δ 6.65–7.93 ppm), a broad singlet for the thiazole N–H (δ ~10 ppm), and distinct C-4/C-5 coumarin protons .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S content) .
- Validation : Compare experimental data with simulated spectra (e.g., using ChemDraw) and reference compounds (e.g., unsubstituted coumarin-thiazole derivatives) .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?
- Analysis : X-ray diffraction reveals C–H···O and N–H···N interactions forming dimers and chains, stabilizing the monoclinic (P21/c) lattice .
- Methodology : Use graph-set analysis (e.g., Etter’s rules) to categorize hydrogen-bonding patterns. For example, N–H···N interactions in the thiazole ring create R₂²(8) motifs, while C–H···O bonds extend into 1D chains .
- Impact : These interactions affect solubility (e.g., polar vs. nonpolar solvents) and thermal stability (e.g., DSC/TGA data) .
Q. What challenges arise in resolving structural ambiguities via X-ray crystallography, and how can SHELX software improve refinement?
- Challenges : Twinning, disorder in the hydrobromide counterion, and weak diffraction due to crystal size .
- Solutions :
- Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .
- SHELX refinement : Apply TWIN/BASF commands for twinned data and ISOR restraints for disordered atoms. Validate models using R1/wR2 convergence (<5% discrepancy) .
- Case study : The compound’s monoclinic structure (Z = 8) was resolved using SHELXL, with final R1 = 0.039 .
Q. How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data?
- Common discrepancies :
- ¹³C NMR shifts : Differences arise from solvent effects (DMSO vs. CDCl₃) and dynamic proton exchange in the thiazole NH₂ group .
- IR band broadening : Hydrogen bonding in the solid state vs. solution-phase measurements .
- Resolution :
Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra under experimental conditions .
Use variable-temperature NMR to identify exchange-broadened signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
